molecular formula C8H5BrF2N2 B2596993 6-Bromo-8-(difluoromethyl)imidazo[1,2-a]pyridine CAS No. 2248325-55-3

6-Bromo-8-(difluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B2596993
CAS No.: 2248325-55-3
M. Wt: 247.043
InChI Key: WJYNOOXCMGFHTK-UHFFFAOYSA-N
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Description

6-Bromo-8-(difluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their wide range of applications in medicinal chemistry due to their unique structural characteristics. The presence of bromine and difluoromethyl groups in this compound enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-(difluoromethyl)imidazo[1,2-a]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate pyridine and imidazole derivatives.

    Difluoromethylation: The difluoromethyl group is introduced using difluoromethylating agents like difluoromethyl iodide or difluoromethyl sulfone under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-(difluoromethyl)imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

6-Bromo-8-(difluoromethyl)imidazo[1,2-a]pyridine has several scientific research applications:

    Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activity.

    Biological Studies: The compound is studied for its effects on various biological pathways and targets.

    Material Science: Its unique structural properties make it useful in the development of new materials with specific characteristics.

Mechanism of Action

The mechanism of action of 6-Bromo-8-(difluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The presence of the bromine and difluoromethyl groups enhances its binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 8-Bromo-6-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine
  • 6-Bromo-8-iodoimidazo[1,2-a]pyridine
  • 8-Bromo-6-fluoroimidazo[1,2-a]pyridine

Uniqueness

6-Bromo-8-(difluoromethyl)imidazo[1,2-a]pyridine is unique due to the presence of both bromine and difluoromethyl groups, which enhance its chemical reactivity and potential biological activity compared to other similar compounds. This makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

6-bromo-8-(difluoromethyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2N2/c9-5-3-6(7(10)11)8-12-1-2-13(8)4-5/h1-4,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYNOOXCMGFHTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)C(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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